N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-4-8-18(21-15-28-22(25-21)11-13-24(27-28)31-3)14-20(16)26-23(29)12-7-17-5-9-19(30-2)10-6-17/h4-6,8-11,13-15H,7,12H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHHDSSKTHJQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core linked to a methoxy-substituted imidazo[1,2-b]pyridazine moiety. The presence of methoxy groups enhances its lipophilicity and may influence its binding affinity to biological targets. The structural formula can be represented as follows:
Preliminary studies suggest that this compound interacts with specific enzymes and receptors involved in various biochemical pathways. The exact molecular targets are still under investigation, but initial findings indicate potential interactions with:
- Kinases : Modulating signaling pathways related to cell proliferation.
- Receptors : Binding to neurotransmitter or hormone receptors, affecting physiological responses.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties , potentially through the inhibition of tumor cell growth. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, with IC50 values indicating effective concentration levels for inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Cytotoxicity in Cancer Research : A recent study evaluated the effects of the compound on breast cancer cells (MCF-7). Results showed that treatment with the compound led to apoptosis, characterized by increased caspase activity and DNA fragmentation.
- Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria. It demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Lipophilicity : Compound X’s 4-methoxyphenyl group enhances lipophilicity compared to Compound 12 (), which has a triazole group. However, it is less lipophilic than ponatinib due to the absence of trifluoromethyl groups .
- Synthetic Accessibility : Compound X’s synthesis likely involves imidazopyridazine ring formation followed by amide coupling, similar to ponatinib’s route (total yield: ~5%) . In contrast, triazole-based analogues () achieve higher yields (~20–35%) due to simpler heterocyclic systems .
- Biological Potential: While ponatinib’s imidazopyridazine scaffold is validated for kinase inhibition, Compound X’s methoxy and methylphenyl groups may confer selectivity for unexplored targets. The lack of in vitro data limits direct comparison .
Spectroscopic and Analytical Data
- Infrared Spectroscopy : Compound X’s IR spectrum would likely show peaks for methoxy C-O (1250–1050 cm⁻¹) and amide C=O (1650–1600 cm⁻¹), aligning with triazole-propanamide analogues in .
- Mass Spectrometry : A molecular ion [M+H]⁺ peak at m/z ~435 is predicted, comparable to imidazopyridazine derivatives in (e.g., IP-5: m/z = 339) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
